molecular formula C16H14F3N3O2 B2806537 Pyridin-3-yl(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034318-83-5

Pyridin-3-yl(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone

Cat. No.: B2806537
CAS No.: 2034318-83-5
M. Wt: 337.302
InChI Key: YHDUQVCXUCTHSN-UHFFFAOYSA-N
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Description

Pyridin-3-yl(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone: is a complex organic compound featuring a pyridine ring substituted with a trifluoromethyl group and a pyrrolidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridin-3-yl(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrrolidine Ring: Starting with a suitable pyrrolidine precursor, the pyrrolidine ring is synthesized through cyclization reactions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via nucleophilic substitution reactions using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.

    Coupling Reactions: The pyridine and pyrrolidine rings are coupled using palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck coupling, under controlled conditions (e.g., inert atmosphere, specific solvents like DMF or THF, and temperatures ranging from 50-100°C).

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors to perform the multi-step synthesis in a controlled environment.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.

    Purification Techniques: Using chromatography and crystallization methods to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the pyridine ring using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium catalysts for coupling reactions.

    Solvents: DMF, THF, dichloromethane.

Major Products

    Oxidation Products: Oxidized derivatives of the pyrrolidine ring.

    Reduction Products: Reduced forms of the pyridine ring.

    Substitution Products: Compounds with substituted trifluoromethyl groups.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions to enhance reaction rates and selectivity.

    Material Science: Incorporated into polymers and materials for improved thermal and chemical stability.

Biology

    Enzyme Inhibition: Acts as an inhibitor for specific enzymes, making it useful in studying enzyme kinetics and mechanisms.

    Protein Binding: Used in protein-ligand binding studies to understand molecular interactions.

Medicine

    Drug Discovery: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.

    Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties in biological systems.

Industry

    Agriculture: Potential use as a pesticide or herbicide due to its biological activity.

    Pharmaceuticals: Incorporated into drug formulations for enhanced efficacy and stability.

Mechanism of Action

The mechanism of action of Pyridin-3-yl(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone involves:

    Molecular Targets: Binding to specific proteins or enzymes, altering their activity.

    Pathways: Modulating signaling pathways involved in cell growth, apoptosis, or metabolic processes.

    Interactions: Forming hydrogen bonds, hydrophobic interactions, and van der Waals forces with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • Pyridin-2-yl(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone
  • Pyridin-4-yl(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone
  • Pyridin-3-yl(3-((4-(methyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone

Uniqueness

  • Trifluoromethyl Group : The presence of the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability.
  • Pyrrolidine Ring : The pyrrolidine ring provides rigidity and conformational stability, influencing the compound’s binding affinity and selectivity.

Properties

IUPAC Name

pyridin-3-yl-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N3O2/c17-16(18,19)12-3-6-21-14(8-12)24-13-4-7-22(10-13)15(23)11-2-1-5-20-9-11/h1-3,5-6,8-9,13H,4,7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHDUQVCXUCTHSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)C(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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